

An In-depth Technical Guide to 4-Methylthiazole-5-carbaldehyde

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Compound of Interest

Compound Name: 4-Methylthiazole-2-carbaldehyde

Cat. No.: B075903

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A Note on Nomenclature: This document provides a comprehensive overview of 4-Methylthiazole-5-carbaldehyde (CAS No. 82294-70-0). While the initial query specified **4-Methylthiazole-2-carbaldehyde**, publicly available scientific literature and chemical databases predominantly feature data on the -5-carbaldehyde isomer, a critical intermediate in pharmaceutical synthesis.

I. Core Compound Identification and Properties

4-Methylthiazole-5-carbaldehyde is a heterocyclic aldehyde containing a thiazole ring substituted with a methyl and a formyl group. It is a key building block in the synthesis of various pharmaceutical compounds, most notably the cephalosporin antibiotic, Cefditoren pivoxil.^{[1][2]}

Table 1: Chemical and Physical Properties of 4-Methylthiazole-5-carbaldehyde

Property	Value	Source
CAS Number	82294-70-0	[3]
Molecular Formula	C ₅ H ₅ NOS	[3]
Molecular Weight	127.16 g/mol	
IUPAC Name	4-methyl-1,3-thiazole-5-carbaldehyde	[3]
Synonyms	4-Methyl-5-thiazolecarboxaldehyde, 5-Formyl-4-methylthiazole	[3]
Appearance	White to light solid	
Melting Point	74-78 °C	
Boiling Point	228.10 °C (estimated)	[4]
Solubility	Water: 7956 mg/L at 25 °C (estimated)	[4]
Purity	>98.0% (GC)	

II. Safety and Handling

4-Methylthiazole-5-carbaldehyde is classified as a hazardous substance that can cause serious eye damage.[3][5] Proper personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn when handling this compound.[5][6]

Table 2: GHS Safety Information for 4-Methylthiazole-5-carbaldehyde

Category	Information	Source
Pictogram	[5]	
Signal Word	Danger	[5]
Hazard Statement	H318: Causes serious eye damage	[5]
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help.	[5]

III. Experimental Protocols: Synthesis of 4-Methylthiazole-5-carbaldehyde

The synthesis of 4-Methylthiazole-5-carbaldehyde is well-documented, with several methods reported in scientific literature and patents. A common and efficient method involves the oxidation of 4-methyl-5-hydroxymethyl-thiazole.[2] Another established method is the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride.[7]

A. Synthesis via Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

This method utilizes an oxidizing agent to convert the hydroxymethyl group to a formyl group. [2]

- Materials: 4-Methyl-5-hydroxymethyl-thiazole, Dichloromethane, Sodium bicarbonate solution, Potassium bromide (KBr) solution, TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy).
- Procedure:

- Dissolve 4-Methyl-5-hydroxymethyl-thiazole in dichloromethane.
- Add a sodium bicarbonate solution and stir the mixture.
- Cool the reaction mass to 0°C.
- Add a KBr solution and TEMPO to the cooled mixture.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
- Upon completion, separate the organic layer (dichloromethane).
- Dry the organic layer over sodium sulfate and filter.
- Evaporate the solvent under reduced pressure to obtain 4-methyl-5-formyl-1,3-thiazole.[\[1\]](#)

B. Synthesis via Hydrogenation of 4-Methylthiazole-5-carboxylic acid chloride

This eco-friendly method involves the catalytic hydrogenation of the corresponding acid chloride.[\[7\]](#)

- Materials: 4-Methylthiazole-5-carboxylic acid, Thionyl chloride, Xylene, Pd/BaSO₄ catalyst.
- Procedure:
 - Prepare 4-methylthiazole-5-carboxylic acid chloride by reacting 4-methylthiazole-5-carboxylic acid with thionyl chloride and then removing the excess thionyl chloride under reduced pressure.[\[7\]](#)
 - Add xylene to the newly prepared carboxylic acid chloride.
 - Add the Pd/BaSO₄ catalyst to the mixture.
 - Heat the mixture to 140°C while passing hydrogen gas through it.
 - Monitor the reaction by Thin-Layer Chromatography (TLC).
 - Once the reaction is complete, filter the mixture and extract it with 10% HCl.

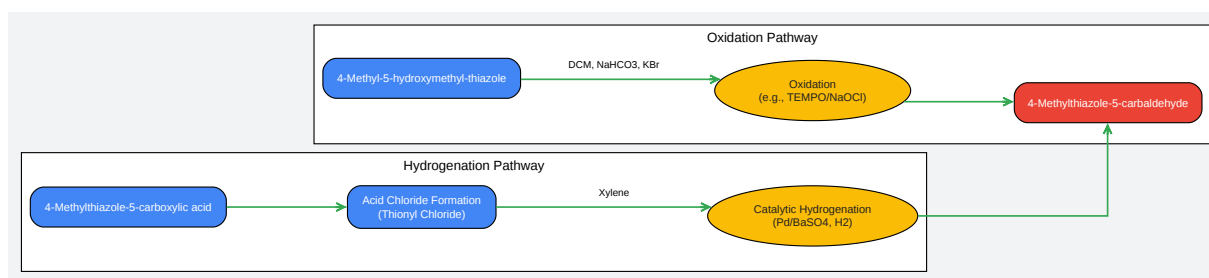
- Neutralize the aqueous solution to a pH of 8 with sodium carbonate.
- Extract the product with chloroform.
- Distill the chloroform to obtain the pure product.[7]

IV. Applications in Drug Development

The thiazole moiety is a significant pharmacophore in drug discovery due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] 4-Methylthiazole-5-carbaldehyde, as a key intermediate, plays a crucial role in the synthesis of complex thiazole-containing drugs. Its primary application is in the production of Cefditoren pivoxil, a third-generation oral cephalosporin antibiotic.[1][2] The development of efficient and environmentally friendly synthesis methods for this aldehyde is therefore of significant interest to the pharmaceutical industry.[7]

V. Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Methylthiazole-5-carbaldehyde.



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Caption: Synthesis pathways for 4-Methylthiazole-5-carbaldehyde.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylthiazole-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075903#4-methylthiazole-2-carbaldehyde-cas-number-and-properties]

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